5-Benzotriazol-1-yl-3-oxo-hexanoic acid methyl ester
Overview
Description
“5-Benzotriazol-1-yl-3-oxo-hexanoic acid methyl ester” is a chemical compound that has been widely studied for its potential applications in various fields such as medicine, agriculture, and material science. Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .
Synthesis Analysis
The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . A novel method for the synthesis of benzotriazolyl alkyl esters (BAEs) from N-acylbenzotriazoles and dichloromethane (DCM) under mild conditions has been developed . This reaction is one of few examples to show the use of DCM as a C-1 surrogate in carbon–heteroatom bond formation and to highlight the versatility of using DCM as a methylene building block .Chemical Reactions Analysis
Benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes .Scientific Research Applications
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Construction of Pharmacologically Important Heterocyclic Skeletons
- Benzotriazole methodology is recognized as a versatile, useful, and successful synthesis protocol for the construction of pharmacologically important heterocyclic skeletons .
- Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .
- This methodology has grown from an obscure level to very high popularity, since it has been used in the synthesis of diverse pharmacologically important heterocyclic skeletons .
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Preparation of Benzotriazole Derivatives
- The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .
- It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .
- This review covers the preparation and synthetic utility of versatile benzotriazole derivatives .
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Medicinal Chemistry and Material Sciences
- Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
- In addition, benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells .
- The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .
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Preparation of N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides
- N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides were successfully prepared in high yields by coupling 2-aminobenzophenones with (benzotriazol-1-yl)-N-acylglycines followed by displacement of the benzotriazole with ammonia and finally cyclization of the resulting monoacyl aminals using ammonium acetate .
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Synthesis of Benzotriazolyl Alkyl Esters
- A novel method for the synthesis of benzotriazolyl alkyl esters (BAEs) from N-acylbenzotriazoles and dichloromethane (DCM) under mild conditions has been developed .
- This reaction is one of few examples to show the use of DCM as a C-1 surrogate in carbon–heteroatom bond formation and to highlight the versatility of using DCM as a methylene building block .
- BAEs are bifunctional building blocks that can be used for the construction of a myriad of multifunctional chemical compounds .
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- Aryl azo benzotriazolyl alkyl esters are used as masked enzyme substrates that can be detected by surface-enhanced resonance Raman scattering (SERRS) only after hydrolysis by the enzyme of interest .
- This enzymatic hydrolysis generates the dye that has strong affinity to the surface and can be detected by SERRS at very low levels and consequently allow for an enzyme assay with high sensitivity .
properties
IUPAC Name |
methyl 5-(benzotriazol-1-yl)-3-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9(7-10(17)8-13(18)19-2)16-12-6-4-3-5-11(12)14-15-16/h3-6,9H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIOEIIAMDQQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(=O)OC)N1C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzotriazol-1-yl-3-oxo-hexanoic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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